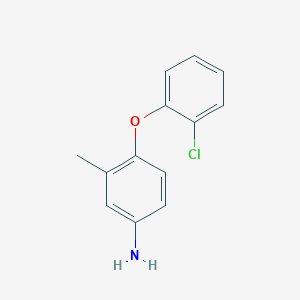![molecular formula C19H17NO B3173343 4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine CAS No. 946785-05-3](/img/structure/B3173343.png)
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine is a useful research compound. Its molecular formula is C19H17NO and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Psychopharmacological Therapies
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine, due to its structural similarities with other psychoactive compounds, may hold potential in novel psychopharmacological therapies. While the specific compound isn't directly studied, related research into psychoactive substances, such as psilocybin and MDMA, has shown promise in treating psychiatric disorders, suggesting a potential area of application for similar compounds in facilitating psychotherapy or as adjuncts in the treatment of conditions like PTSD or anxiety (Mithoefer, Grob, & Brewerton, 2016).
Organic Electronics and Hole Transport Materials
Research into the synthesis and application of biphenyl triarylamine derivatives, including compounds structurally related to this compound, has shown these materials to be effective as hole transport materials in organic electronics. This application is critical for the development of efficient organic photovoltaic devices and organic light-emitting diodes (OLEDs), where these compounds facilitate the movement of positive charge carriers and improve device performance (Feng Ya-qing, 2006).
New Psychoactive Substances and Forensic Analysis
The rise of new psychoactive substances (NPS) poses a significant challenge for forensic science. Arylcyclohexylamines, a class of compounds with structural features similar to this compound, have garnered attention due to their psychoactive effects and prevalence as research chemicals. Studies on these substances, focusing on their synthesis, characterization, and detection, contribute to our understanding of their pharmacology and assist in the development of analytical methods for their identification in forensic contexts (Wallach et al., 2016).
Liquid Crystalline Materials
The exploration of novel liquid crystalline materials, including those derived from biphenyl compounds, highlights their significance in materials science. These materials exhibit unique properties such as self-assembly and anisotropic physical behavior, making them useful in a variety of applications ranging from displays to sensors. The study of diamines with side chains containing rigid biphenyl units for the development of polyimides demonstrates the potential of these compounds in enhancing the thermal stability and alignment properties of liquid crystalline phases (Zhijie Liu et al., 2008).
Mechanism of Action
Target of Action
Similar biphenyl and dibenzofuran derivatives have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .
Mode of Action
It’s worth noting that certain biphenyl derivatives have been found to act as positive allosteric modulators of the human dopamine d1 receptor . They increase the dopamine maximal effect in a dose-dependent manner in human and mouse D1 receptors .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect .
Result of Action
Certain biphenyl derivatives have shown potent inhibitory activities against methicillin-resistant staphylococcus aureus and multidrug-resistant enterococcus faecalis .
Properties
IUPAC Name |
3-methyl-4-(2-phenylphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-13-16(20)11-12-18(14)21-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEWDYIQYPGKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245190 |
Source


|
| Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946785-05-3 |
Source


|
| Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946785-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline](/img/structure/B3173265.png)

![4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine](/img/structure/B3173298.png)


![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3173317.png)
![[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3173321.png)


![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine](/img/structure/B3173330.png)




